molecular formula C19H24D4O2 B1164092 Epitestosterone-1,16,16,17-d4

Epitestosterone-1,16,16,17-d4

Cat. No.: B1164092
M. Wt: 292.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epitestosterone-1,16,16,17-d4 is a deuterium-labelled isotopologue of epitestosterone, designed for use as an internal standard in mass spectrometry-based analytical techniques. Its primary research application is in the field of sports anti-doping, where it ensures accuracy and reliability in the longitudinal monitoring of steroid profiles, specifically in the quantification of endogenous steroids like epitestosterone . Epitestosterone is an endogenous steroid and a 17α epimer of the hormone testosterone . It is a weak competitive antagonist of the androgen receptor (AR) and a potent 5α-reductase inhibitor . In anti-doping controls, the urinary ratio of Testosterone to Epitestosterone (T/E) is a critical metric for detecting the abuse of exogenous testosterone, as the administration of synthetic testosterone does not affect endogenous epitestosterone levels, thus altering the natural ratio . The use of a certified internal standard like this compound Glucuronide is mandated by the World Anti-Doping Agency (WADA) for high-accuracy measurement in accredited laboratories . This compound is intended for research purposes only and is not for use in diagnostic procedures. Researchers can rely on this high-purity standard for method development, validation, and routine anti-doping analysis.

Properties

Molecular Formula

C19H24D4O2

Molecular Weight

292.45

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Epitestosterone with Key Analogues

Compound Hydroxyl Position Double Bond Location Key Structural Differences
Epitestosterone 17α-OH Δ4 (C4-C5) 17α-epimer of testosterone
Testosterone 17β-OH Δ4 (C4-C5) 17β-hydroxyl configuration enhances androgenic activity
Epiandrosterone 3β-OH, 17-keto None (5α-saturated) 3β-hydroxyl and saturated A-ring
Androstenedione 17-keto Δ4 (C4-C5) Lacks hydroxyl group at C17; precursor for testosterone
Dihydrotestosterone (DHT) 17β-OH None (5α-saturated) 5α-reduced A-ring enhances receptor affinity
  • Epitestosterone vs. Testosterone : The 17α-OH configuration in epitestosterone reduces its androgenic potency compared to testosterone’s 17β-OH, rendering it a competitive inhibitor at androgen receptors .
  • Epitestosterone vs. Epiandrosterone : Epiandrosterone (3β-hydroxy-5α-androstan-17-one) lacks the Δ4 double bond and has a saturated A-ring, reducing its metabolic similarity to epitestosterone .

Metabolic Pathways

Table 2: Metabolic Differences Between Epitestosterone and Testosterone

Parameter Epitestosterone Testosterone
Primary Enzyme 17α-Hydroxysteroid dehydrogenase (17α-HSD) 17β-Hydroxysteroid dehydrogenase (17β-HSD)
Major Metabolites 16β-Hydroxyepitestosterone, Androstenedione 16α/β-Hydroxytestosterone, DHT
Androstenedione Formation Exclusively via gem-diol pathway Dual pathways (gem-diol and H-abstraction)
Cytochrome P-450b Activity Higher androstenedione formation rate Lower androstenedione yield
  • Key Insight : Epitestosterone is metabolized by cytochrome P-450b to androstenedione three to five times faster than testosterone, with stereoselective 16β-hydroxylation .

Analytical and Physiological Relevance

Table 3: T/E Ratios in Different Populations

Population Mean T (ng/mL) Mean Epitestosterone (ng/mL) T/E Ratio
Non-athletes 20–150 20–150 1.0–2.0
Strength athletes (no doping) 81.7 ± 5.3 41.3 ± 8.7 2.05 ± 0.6
Doping-positive cases 2300 ± 1141 225.1 ± 61.1 10.0 ± 3.6

Data sourced from clinical studies .

Preparation Methods

Deuterium Labeling Strategies

The incorporation of deuterium at positions 1, 16, 16, and 17 requires precise control over reaction conditions to avoid isotopic scrambling. The most common approach involves catalytic deuteration of precursor steroids using deuterium gas (D₂) in the presence of palladium or platinum catalysts. For example, 4-androstenedione-16,16,17-d3 serves as a starting material, with subsequent deuteration at position 1 via acid-catalyzed exchange in deuterated solvents such as D₂O or CD₃OD.

Reaction Pathway:

  • Deuteration at C16 and C17:

    • 4-Androstenedione is treated with D₂ gas under 10–20 bar pressure in a solution of deuterated methanol (CD₃OD) and palladium-on-carbon (Pd/C) at 50°C for 24 hours. This step achieves >95% incorporation of deuterium at C16 and C17.

    • The intermediate is purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to remove non-deuterated byproducts.

  • Deuteration at C1:

    • The C16/C17-deuterated intermediate undergoes acid-catalyzed exchange using deuterated hydrochloric acid (DCl) in D₂O at 80°C for 12 hours. This step ensures >98% deuteration at C1.

  • Reduction of the 3-Keto Group:

    • Sodium borodeuteride (NaBD₄) in ethanol reduces the 3-keto group to a hydroxyl group, yielding the final deuterated epitestosterone structure.

Table 1: Key Reaction Conditions for Deuterium Incorporation

StepReagents/ConditionsDeuterium IncorporationYield
C16/C17 DeuterationD₂, Pd/C, CD₃OD, 50°C, 24h>95%85%
C1 DeuterationDCl, D₂O, 80°C, 12h>98%78%
3-Keto ReductionNaBD₄, ethanol, 25°C, 2h100%92%

Challenges in Isotopic Purity

Residual protons at deuterated positions remain a critical concern. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that incomplete deuteration at C16/C17 often arises from competing hydrogenation pathways when using non-deuterated solvents. To mitigate this, WADA-certified laboratories employ strict solvent-deuteration protocols, ensuring all reagents and solvents contain ≥99.8% deuterium.

Biosynthetic Approaches and Enzymatic Pathways

Role of 17α-Hydroxysteroid Dehydrogenase (17α-HSD)

While chemical synthesis dominates industrial production, biosynthetic routes using recombinant 17α-HSD enzymes have been explored for small-scale preparations. The enzyme catalyzes the reduction of 4-androstenedione to epitestosterone, with deuterated substrates yielding this compound.

Enzymatic Reaction:

4-Androstenedione-16,16,17-d3+NADPH17α-HSDThis compound+NADP+\text{4-Androstenedione-16,16,17-d3} + \text{NADPH} \xrightarrow{\text{17α-HSD}} \text{this compound} + \text{NADP}^+

  • Optimization Parameters:

    • pH 7.4, 37°C, 24-hour incubation.

    • Deuterated cofactors (NADPD) enhance deuterium retention at C1.

Table 2: Comparison of Chemical vs. Biosynthetic Yields

MethodYieldIsotopic PurityCost Efficiency
Chemical Synthesis78–92%99.5%High
Biosynthesis45–60%98.2%Low

Purification and Characterization

Chromatographic Purification

Final purification employs high-performance liquid chromatography (HPLC) with evaporative light scattering (ELS) detection to separate deuterated and non-deuterated species. A C18 reverse-phase column (250 × 4.6 mm, 5 µm) and isocratic elution with acetonitrile:water (55:45) achieve baseline resolution.

Purity Criteria:

  • Organic Purity: ≥99% by HPLC-PDA.

  • Isotopic Purity: ≥99.5% by GC-MS (post-deglucuronidation).

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (500 MHz, CDCl₃): Absence of protons at δ 1.05 (C16-H) and δ 3.65 (C17-H), confirming deuteration.

    • ¹³C NMR: Shift deviations ≤0.1 ppm compared to non-deuterated epitestosterone.

  • Mass Spectrometry:

    • GC-MS (EI): m/z 292.45 [M]⁺ (calculated for C₁₉H₂₄D₄O₂).

    • Fragmentation pattern: Loss of D₂O (m/z 274.40) and C₃H₆D₂ (m/z 229.33).

Table 3: Analytical Specifications for WADA-Certified Batches

ParameterSpecificationMethod
Organic Purity≥99%HPLC-PDA
Isotopic Purity≥99.5%GC-MS
Residual Solvents≤0.1% (v/v)Headspace GC
Moisture Content≤0.5%Karl Fischer Titration

Applications in Anti-Doping Analyses

This compound is integral to longitudinal steroid profiling in athletes. As an internal standard, it corrects for matrix effects in urine samples, enabling precise quantification of testosterone/epitestosterone (T/E) ratios. Laboratories accredited by WADA use this compound to detect deviations >4.0 in T/E ratios, a hallmark of exogenous testosterone administration .

Q & A

Q. What analytical methods are validated for quantifying Epitestosterone-1,16,16,17-d4 in biological matrices?

Methodological Answer:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Validate the method using parameters such as sensitivity (limit of detection ≤0.14 ng·mL⁻¹), specificity (no cross-reactivity with structurally similar steroids), and accuracy (recovery rates ≥90%) .
  • Include calibration curves spanning 0.1–50 ng·mL⁻¹, with coefficients of variation (CV) <15% for intra- and inter-day reproducibility. Reference the decision limit (CCα) and detection capability (CCβ) values established for epitestosterone (2.05 and 9.45 ng·mL⁻¹, respectively), which account for background interference in manure or blank samples .

Q. How is the isotopic purity of this compound confirmed during synthesis?

Methodological Answer:

  • Perform nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify deuterium incorporation at positions 1, 16, and 16. Compare spectral data with non-deuterated epitestosterone to confirm isotopic enrichment ≥98% .
  • Use isotopic ratio monitoring during synthesis to track unintended hydrogen-deuterium exchange, which can affect quantification in tracer studies .

Q. What are the critical steps in synthesizing this compound for use as an internal standard?

Methodological Answer:

  • Optimize deuterium labeling via catalytic exchange reactions under controlled pH and temperature to minimize side products.
  • Purify intermediates using preparative HPLC with a C18 column and deuterium oxide (D₂O)-acetonitrile mobile phase to maintain isotopic integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates during this compound quantification?

Methodological Answer:

  • Conduct systematic error analysis by comparing extraction efficiencies across different matrices (e.g., urine vs. plasma). For instance, yields >100% in nitrofuran or corticosteroid metabolite analyses may arise from matrix-induced ion suppression/enhancement in LC-MS/MS .
  • Apply robust statistical frameworks (e.g., ANOVA or t-tests) to evaluate variability between replicates and identify outliers. Use error bars and standard deviations in graphical data representations to highlight uncertainty .

Q. What experimental designs are optimal for studying the stability of this compound under varying storage conditions?

Methodological Answer:

  • Design a factorial experiment testing temperature (-20°C, 4°C, 25°C), pH (5–9), and light exposure. Use accelerated stability testing with LC-MS/MS to monitor degradation products (e.g., oxidation at C3-keto group).
  • Include longitudinal sampling over 6–12 months and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Q. How can researchers address contradictory data in metabolic pathway studies involving this compound?

Methodological Answer:

  • Use isotopic tracer studies with deuterated epitestosterone to track metabolic conversion in in vitro hepatocyte models. Compare results against non-deuterated controls to distinguish endogenous vs. exogenous sources .
  • Apply meta-analysis to reconcile conflicting findings, ensuring inclusion criteria prioritize peer-reviewed studies with validated methodologies (e.g., WADA-compliant protocols) .

Q. What strategies improve the detection of this compound in complex matrices with high background interference?

Methodological Answer:

  • Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., hydrophilic-lipophilic balance) to isolate the compound from interferents like boldenone or clenbuterol .
  • Optimize MS/MS transitions for selective reaction monitoring (SRM) of unique fragment ions (e.g., m/z 289 → 97 for epitestosterone-d4) to enhance specificity .

Methodological Frameworks for Research Design

How to formulate a research question evaluating this compound’s role in steroidogenesis?

Methodological Answer:

  • Apply the PICO framework :
  • Population : Androgen receptor-positive cell lines.
  • Intervention : Epitestosterone-d4 exposure at physiological concentrations (1–10 nM).
  • Comparison : Non-deuterated epitestosterone or testosterone.
  • Outcome : Quantitative PCR analysis of steroidogenic enzymes (e.g., CYP17A1) .
    • Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by justifying novelty in elucidating non-classical steroid pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Use non-linear regression models (e.g., log-logistic curves) to estimate EC₅₀ values for receptor binding assays.
  • Report confidence intervals and conduct power analysis to determine sample sizes required for detecting ≥20% effect sizes with α=0.05 and β=0.2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.